

¹H NMR spectrum of 3,5-Dimethyl-4-isopropoxyphenylboronic acid

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-isopropoxyphenylboronic acid

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An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dimethyl-4-isopropoxyphenylboronic acid

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of **3,5-Dimethyl-4-isopropoxyphenylboronic acid**, aimed at researchers, scientists, and professionals in the field of drug development. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a logical workflow for spectral analysis.

Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR spectral data for **3,5-Dimethyl-4-isopropoxyphenylboronic acid**. The chemical shifts (δ) are estimated based on analogous compounds and are reported in parts per million (ppm) relative to a standard internal reference. The multiplicity of each signal is also predicted.

Proton Assignment	Estimated Chemical Shift (ppm)	Multiplicity	Integration
B(OH) ₂	4.5 - 5.5	Broad Singlet	2H
Ar-H	~7.5	Singlet	2H
O-CH(CH ₃) ₂	4.5 - 4.7	Septet	1H
Ar-CH ₃	~2.3	Singlet	6H
O-CH(CH ₃) ₂	~1.3	Doublet	6H

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard procedure for the acquisition of a ¹H NMR spectrum for a compound such as **3,5-Dimethyl-4-isopropoxyphenylboronic acid**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **3,5-Dimethyl-4-isopropoxyphenylboronic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

- The data should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal resolution.^{[1][2]}
- The spectrometer should be properly tuned and shimmed for the specific sample to achieve optimal magnetic field homogeneity.

3. Data Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment is typically sufficient.

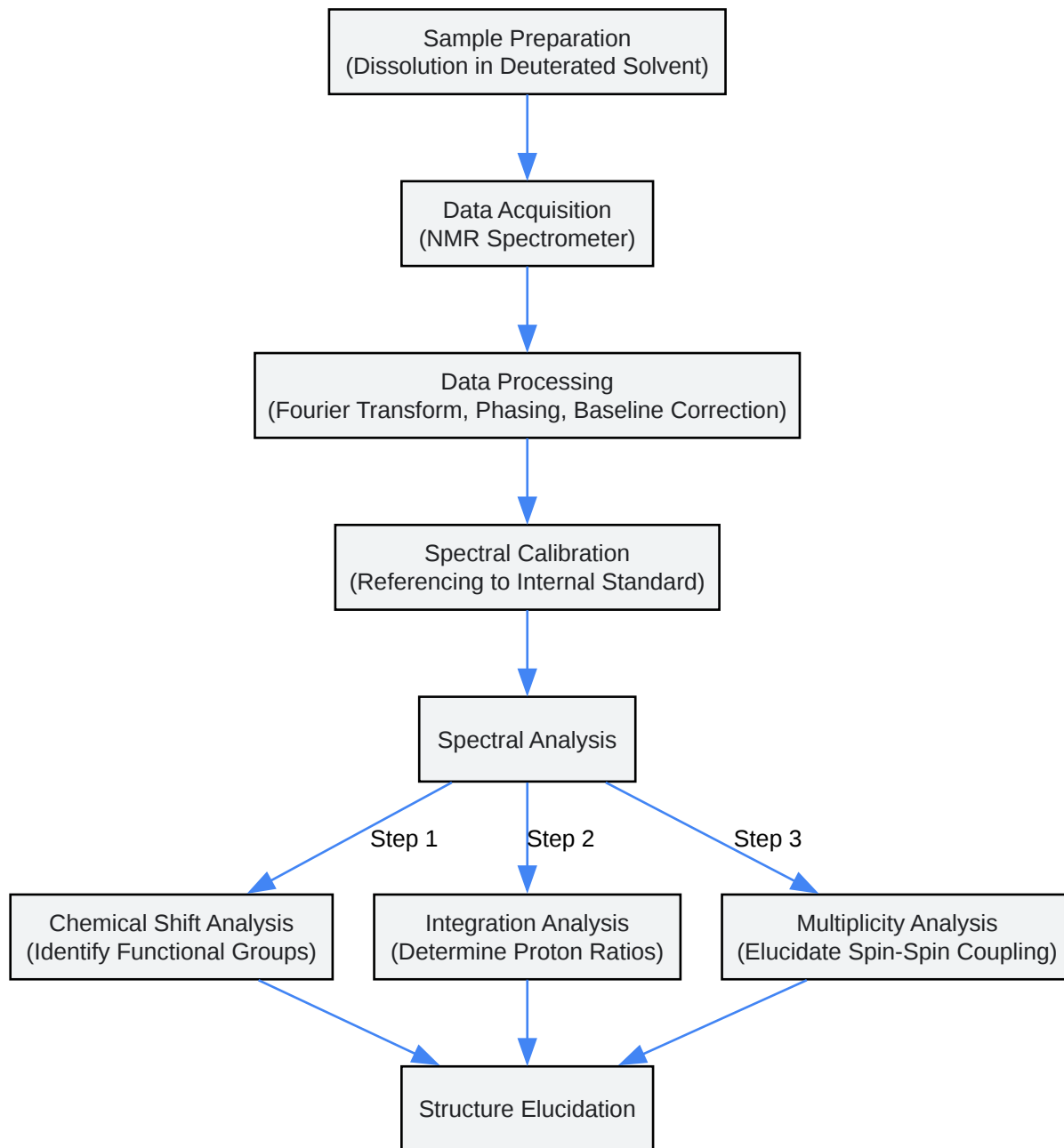
- Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.
- Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is recommended.
- Acquisition Time: An acquisition time of 3-4 seconds will provide good resolution.
- Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for a ^1H NMR spectrum.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
- Integrate the signals to determine the relative number of protons corresponding to each resonance.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the proton-proton connectivities.

Workflow for ^1H NMR Spectral Analysis

The following diagram illustrates a logical workflow for the acquisition and interpretation of a ^1H NMR spectrum.

Workflow for ^1H NMR Analysis

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Caption: A flowchart of the ^1H NMR analysis process.

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References

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